molecular formula C8H5ClF2O4S B2506429 Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate CAS No. 1154149-20-8

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate

Cat. No. B2506429
CAS RN: 1154149-20-8
M. Wt: 270.63
InChI Key: QKDFDJRJFWOQIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps and the use of different reagents. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate involves three steps and is characterized by techniques such as FTIR, NMR, MS, and elemental analysis . Similarly, the synthesis of chloromethylated dibenzoanthronyls uses concentrated sulfuric acid and sym-dichlorodimethyl ether . These methods suggest that the synthesis of methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate would likely involve halogenation and sulfonation steps, with careful control of reaction conditions to ensure the introduction of the chlorosulfonyl group at the correct position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray single crystal diffraction, as seen in the synthesis of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These techniques allow for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of the compound. For this compound, similar structural analysis would be necessary to confirm the placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated benzoic acid derivatives and sulfonate compounds. For example, S-methyl thiobenzoate reacts with methyl triflate to yield benzoic trifluoromethanesulfonic anhydride . This indicates that compounds with sulfonate groups can participate in reactions to form new sulfonic anhydrides or sulfonium ions, suggesting that this compound could also undergo similar reactions, potentially acting as a reagent in the synthesis of other complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are not directly discussed, but can be inferred from their molecular structures and the nature of their substituents. For instance, the presence of halogen atoms and sulfonate groups typically increases the acidity of benzoic acid derivatives and affects their solubility in different solvents . The steric hindrance and electronic effects of these groups can also influence the reactivity of the compounds. Therefore, this compound would likely exhibit properties consistent with other halogenated and sulfonated aromatic compounds, such as being a strong acid and having limited solubility in non-polar solvents.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis : Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate plays a role in the one-pot synthesis processes, such as the synthesis of chlorosulfonyl derivatives, demonstrating its utility in creating complex chemical structures through direct reactions with chlorosulfonic acid (Qaisi et al., 2004).
  • Regiocontrolled Metallation : The compound is involved in regiocontrolled metallation processes, indicating its use in the precise synthesis of organic molecules where the position of metallation is critical for the final product's properties (Thornton & Jarman, 1990).

Chemical Process Optimization

  • Continuous-Flow Diazotization : this compound is used in continuous-flow diazotization, which is a method that optimizes the synthesis process by reducing side reactions like hydrolysis, demonstrating the chemical's role in improving industrial chemical synthesis efficiency (Yu et al., 2016).

Synthesis of Derivatives and Complex Molecules

  • Synthesis of Sulfonamide-Amide Derivatives : The compound is used in the synthesis of bifunctional sulfonamide-amide derivatives, illustrating its utility in producing compounds with potential antibacterial and antifungal properties (Abbavaram & Reddyvari, 2013).
  • Formation of Highly Reactive Derivatives : It plays a role in forming highly reactive derivatives like N-chlorosulfonyl derivatives, indicating its potential in synthesizing compounds with varied chemical reactivity and applications (Hirai, Matsuda & Kishida, 1973).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reaction of its functional groups with other compounds .

Safety and Hazards

Compounds containing chlorosulfonyl groups can be hazardous. They are often corrosive and can cause burns and eye damage. They may also be harmful if inhaled .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used as a reagent in the synthesis of other compounds, or it could have potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

methyl 3-chlorosulfonyl-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(10)3-6(7(5)11)16(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDFDJRJFWOQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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